molecular formula C9H4BrF3N2O2 B13049991 6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid

6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid

Cat. No.: B13049991
M. Wt: 309.04 g/mol
InChI Key: BAUFCRQUYHLACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a sophisticated chemical intermediate designed to advance discovery programs in agrochemical and pharmaceutical research. The compound's strategic value is derived from its unique molecular architecture, which incorporates both a bromo substituent and a carboxylic acid functional group on an imidazopyridine scaffold bearing a metabolically stable trifluoromethyl group. The inclusion of the trifluoromethyl group is a well-established strategy in discovery chemistry. This moiety is strongly electron-withdrawing and can significantly influence a compound's physicochemical properties, including its metabolic stability, lipophilicity, and biomolecular binding affinity, often leading to enhanced biological activity and improved pharmacokinetic profiles . The presence of the bromo and carboxylic acid functional groups provides versatile handles for further synthetic elaboration. Researchers can leverage these sites, for instance, using palladium-catalyzed cross-coupling reactions to introduce complex aryl or heteroaryl systems at the bromo position, while the carboxylic acid can be used to form amide linkages or other derivatives . This makes the compound a highly valuable building block for constructing diverse chemical libraries aimed at screening for new biological activities. In pharmaceutical research, this intermediate is particularly valuable for developing potential kinase inhibitors and other targeted therapies . Its core structure is analogous to other imidazo[1,5-a]pyridine derivatives that have demonstrated potent antitumor efficacy against a range of human cancer cell lines, suggesting its application in oncology drug discovery programs . In the agrochemical sector, trifluoromethylpyridine (TFMP) derivatives are a cornerstone of modern crop protection, found in numerous commercial herbicides, fungicides, and insecticides . The specific isomer pattern of this compound makes it a promising candidate for the synthesis of novel active ingredients with potential new modes of action. This product is intended for use in a controlled laboratory setting by qualified professionals. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H4BrF3N2O2

Molecular Weight

309.04 g/mol

IUPAC Name

6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid

InChI

InChI=1S/C9H4BrF3N2O2/c10-4-1-2-5-6(7(16)17)14-8(9(11,12)13)15(5)3-4/h1-3H,(H,16,17)

InChI Key

BAUFCRQUYHLACO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1Br)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common synthetic route starts with the preparation of the imidazo[1,5-A]pyridine core, followed by the introduction of the bromine and trifluoromethyl groups through electrophilic substitution reactions. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The imidazo[1,5-A]pyridine core facilitates the compound’s ability to interact with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Positional Isomers

Key differences arise from variations in substituent positions on the imidazo[1,5-a]pyridine scaffold:

Compound Name Substituents (Positions) Molecular Weight Key Features/Applications Reference
6-Bromo-3-CF₃-imidazo[1,5-a]pyridine-1-COOH Br (6), CF₃ (3), COOH (1) 309.04 High solubility via COOH; potential probe or drug intermediate
1-Bromo-3-CF₃-imidazo[1,5-a]pyridine-6-COOH Br (1), CF₃ (3), COOH (6) 309.04 Structural isomer; altered electronic properties
7-Bromo-imidazo[1,5-a]pyridine-1-carboxamide Br (7), CONH-(oxan-4-yl)methyl (1) 338.0 [M+H]⁺ Improved cell permeability (amide vs. acid)

Analysis :

  • The position of bromo and carboxylic acid groups significantly impacts electronic distribution and intermolecular interactions. For example, the 1-COOH isomer may exhibit stronger hydrogen bonding compared to the 6-COOH analog .
  • Carboxamide derivatives (e.g., compound 22 in ) demonstrate enhanced membrane permeability, making them more suitable for biological applications than carboxylic acids.

Functional Group Variations

Modifications to the carboxylic acid group or trifluoromethyl substitution alter physicochemical and biological properties:

Compound Name Functional Group Modifications Molecular Weight Key Features/Applications Reference
Imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester COOEt (ester) at position 1 190.2 Lipophilic; used as synthetic intermediate
6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-COOH CF₃ (6), COOH (3) N/A Potential kinase inhibitor scaffold
3-Methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine CF₃ (6), methyl (3); imidazo[4,5-b] core N/A PDE2 inhibitor candidate

Analysis :

  • Esterification of the carboxylic acid (e.g., ethyl ester in ) increases lipophilicity, favoring blood-brain barrier penetration.
  • The imidazo[4,5-b]pyridine scaffold (vs. imidazo[1,5-a]) in alters ring geometry and binding interactions, highlighting the importance of core structure in target selectivity.

Biological Activity

Overview

6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its structure includes a bromine atom, a trifluoromethyl group, and a carboxylic acid functional group attached to an imidazo[1,5-A]pyridine core. This compound is being investigated for various biological activities, particularly its antimicrobial and anticancer properties.

Property Value
Molecular FormulaC9H4BrF3N2O2
Molecular Weight309.04 g/mol
IUPAC Name6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid
InChIInChI=1S/C9H4BrF3N2O2/c10-4-1-2-5-6(7(16)17)14-8(9(11,12)13)15(5)3-4/h1-3H,(H,16,17)
Canonical SMILESC1=CC2=C(N=C(N2C=C1Br)C(F)(F)F)C(=O)O

The biological activity of 6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine and trifluoromethyl groups enhances the compound's binding affinity and specificity, allowing it to interact effectively with biological macromolecules.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane penetration and bioactivity against various pathogens.

Anticancer Activity

Studies have shown that imidazo[1,5-A]pyridine derivatives can inhibit key signaling pathways in cancer cells. For instance, compounds featuring this core structure have demonstrated the ability to inhibit IRAK4, a kinase involved in inflammatory responses and cancer progression. The biological activity of 6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid may also extend to other cancer-related targets.

In Vitro Studies

In vitro studies have been conducted to evaluate the efficacy of related compounds in inhibiting cancer cell proliferation. For example:

Compound Target IC50 (nM) Notes
Compound 5IRAK4212Effective in cellular assays
Compound 6IRAK4229Similar mechanism of action

These findings suggest that modifications to the imidazo[1,5-A]pyridine core can significantly influence biological activity.

Pharmacokinetic Studies

Pharmacokinetic profiles are crucial for understanding the potential therapeutic applications of this compound. Studies indicate moderate oral bioavailability and acceptable metabolic stability in animal models:

Compound Clearance (CL) Half-life (t½) Volume of Distribution (Vss) Bioavailability (F)
Compound 140.50 L/h/kg2.9 h1.6 L/kg41%
Compound 200.31 L/h/kg2.9 h1.3 L/kg46%

These metrics are essential for assessing the compound's viability as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.